5-(1,3-Dihydroisoindol-2-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid (DIPA) is an organic compound that belongs to the family of isoindolinones. It is a white, crystalline solid with a melting point of 70-72°C. DIPA has a wide range of applications, from pharmaceuticals to industrial chemicals. It is used as a reagent in the synthesis of various compounds and as an intermediate in the synthesis of pharmaceuticals. It is also used as an anti-inflammatory and anti-microbial agent.
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research on derivatives of 5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has contributed to understanding molecular structures and intermolecular interactions. Gallagher and Brady (2000) studied compounds prepared from l-norvaline and l-valine derivatives, revealing a hydrogen-bonded network formed through O—H⋯O=C, C—H⋯O=C, and C—H⋯πarene intermolecular interactions. These findings highlight the role of such compounds in understanding molecular assembly and interaction mechanisms in solid states Gallagher & Brady, 2000.
Sustainable Chemical Synthesis
Al-Naji et al. (2020) focused on the sustainable synthesis of Pentanoic acid (PA) from γ-valerolactone (GVL), using aqueous formic acid and bifunctional catalysts. This research contributes to the development of sustainable and environmentally friendly methodologies for producing industrially relevant chemicals from renewable resources Al-Naji et al., 2020.
Solubility Studies
The solubility of α-5-(dithiolan-3-yl)pentanoic acid in various mixed solvents was explored by Zhang, Dang, and Wei (2010). Understanding the solubility behavior of such compounds in different solvent systems is crucial for optimizing their application in pharmaceutical formulations and chemical processes Zhang, Dang, & Wei, 2010.
Anticancer Activity
Feng Xu, Zhenzhen Yang, and Shi-jie Zhang (2013) synthesized derivatives of 5-(1,2-Diselenolan-3-yl)pentanoic acid and assessed their anticancer activity against various human cancer cell lines. These studies provide insights into the design and development of novel anticancer agents Feng Xu, Zhenzhen Yang, & Shi-jie Zhang, 2013.
properties
IUPAC Name |
5-(1,3-dihydroisoindol-2-yl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)7-3-4-8-14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIUSPSELRFJHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366366 |
Source
|
Record name | 5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid | |
CAS RN |
312606-96-5 |
Source
|
Record name | 5-(1,3-dihydroisoindol-2-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.